4-fluoro-N-naphthalen-2-ylbenzamide
Description
4-Fluoro-N-naphthalen-2-ylbenzamide is a benzamide derivative characterized by a fluorine atom at the para position of the benzoyl group and a naphthalen-2-yl substituent attached via an amide linkage. This structural motif combines aromatic rigidity with polar functional groups, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
198879-92-4 |
|---|---|
Molecular Formula |
C17H12FNO |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
4-fluoro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20) |
InChI Key |
MZDLEURDVMYHAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F |
Synonyms |
4-FLUORO-2-NAPHTHALENYL-BENZAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) 4-Fluoro-N-indane-2-ylbenzamide
- Structure : Differs in the aromatic amine group (indane vs. naphthalene).
- Activity: Demonstrates cardiovascular efficacy by enhancing endothelial nitric oxide synthase (eNOS) expression, reducing neointima formation, and exhibiting anti-ischemic effects in hyperlipoproteinemic rats .
b) 2-Fluoro-N-(4-methoxyphenyl)benzamide
- Structure : Fluorine at the ortho position of the benzamide and a 4-methoxyphenyl group.
- Properties : The methoxy group enhances solubility via hydrogen bonding, while ortho-fluoro substitution may influence electronic effects (e.g., dipole moments) and crystal packing .
- Comparison : The para-fluoro substitution in the target compound could lead to distinct electronic properties, such as altered resonance effects or intermolecular interactions.
c) 4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide
- Structure : Bromine at the para position and fluorine at the ortho position, with a naphthalen-1-yl group.
- The naphthalen-1-yl isomer may exhibit different steric interactions compared to the 2-yl variant .
Physicochemical Properties
*Inferred from structural analogs.
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